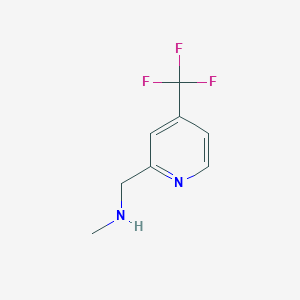![molecular formula C12H21NO6S2 B12633861 (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid CAS No. 921198-16-5](/img/structure/B12633861.png)
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid is a compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dithiolane ring: This step involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions.
Amination: Introduction of the amino group is achieved through amination reactions, often using ammonia or amine derivatives.
Coupling: The final step involves coupling the dithiolane-containing intermediate with the aminobutanedioic acid under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the dithiolane ring.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminobutanedioic acid: Lacks the dithiolane ring, making it less versatile in certain applications.
5-[(3R)-dithiolan-3-yl]pentanoic acid: Lacks the amino acid moiety, limiting its biological interactions.
Uniqueness
The combination of the amino acid and dithiolane ring in (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid provides a unique set of properties, making it more versatile and effective in various applications compared to its individual components.
Properties
CAS No. |
921198-16-5 |
|---|---|
Molecular Formula |
C12H21NO6S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid |
InChI |
InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1 |
InChI Key |
DDZHURWTWJMGBU-HHJOSHSASA-N |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)



![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)
![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)


